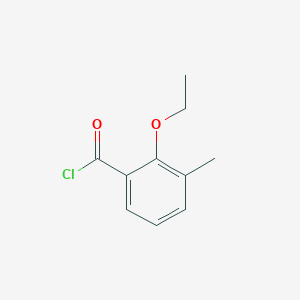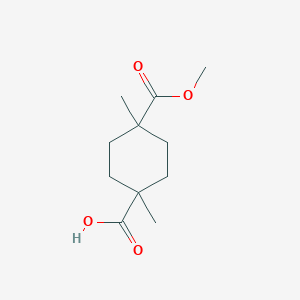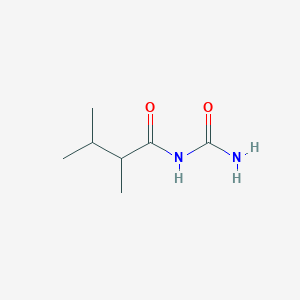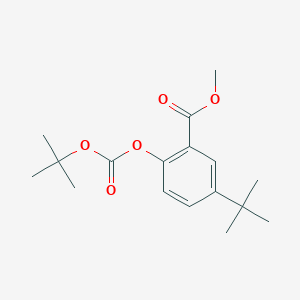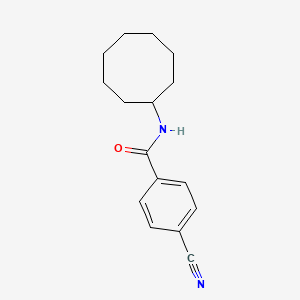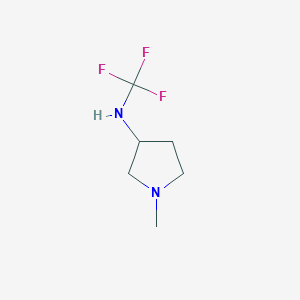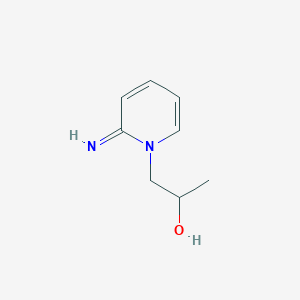
1-(2-iminopyridin-1(2H)-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- is a chemical compound with the molecular formula C5H11NO. It is a derivative of furan, a heterocyclic organic compound, and features an amine group. The compound is characterized by its tetrahydrofuran ring structure, which is substituted with a methyl group at the 5-position and an amine group at the 2-position. The (2R,5R) notation indicates the specific stereochemistry of the compound, meaning it has two chiral centers at the 2nd and 5th positions, both in the R configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative of tetrahydrofuran. Common reagents used in the reduction process include hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with metal catalysts like Pd/C or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, leading to modulation of biological pathways. The tetrahydrofuran ring structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2S,5S)-: Differing only in stereochemistry, this compound has the (2S,5S) configuration.
2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5S)-: Another stereoisomer with different chiral centers.
2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2S,5R)-: Yet another stereoisomer with a unique configuration.
Uniqueness
2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- is unique due to its specific (2R,5R) stereochemistry, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both chiral centers in the R configuration may result in distinct interactions with chiral environments, making it valuable for stereoselective synthesis and applications .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-iminopyridin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-7(11)6-10-5-3-2-4-8(10)9/h2-5,7,9,11H,6H2,1H3 |
InChI Key |
UHUXXWYNVPYAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=CC1=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


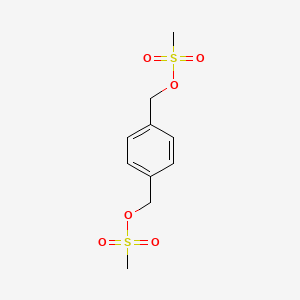
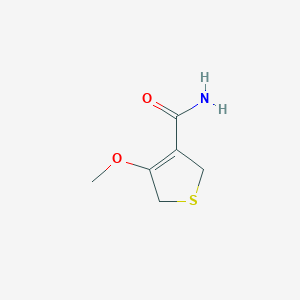
![Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide](/img/structure/B13968476.png)
![[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)

